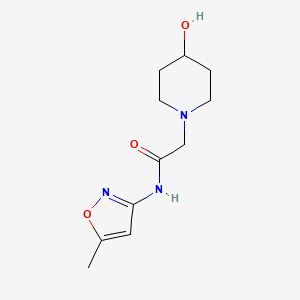

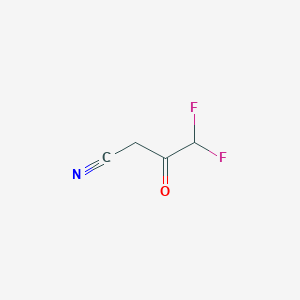

![molecular formula C11H7ClN4O B1463813 6-(4-chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one CAS No. 1239753-94-6](/img/structure/B1463813.png)

6-(4-chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one

Übersicht

Beschreibung

Molecular Structure Analysis

The InChI code for 6-(4-chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one is 1S/C11H7ClN4O/c12-8-3-1-7(2-4-8)9-5-6-10-13-14-11(17)16(10)15-9/h1-6H,(H,14,17). The compound’s structure has been analyzed in several studies .Physical And Chemical Properties Analysis

The physical and chemical properties of 6-(4-chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one include a molecular weight of 278.72 g/mol, an XLogP3-AA of 2.2, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 4, a rotatable bond count of 2, an exact mass of 278.0029097 g/mol, a monoisotopic mass of 278.0029097 g/mol, a topological polar surface area of 82.4 Ų, a heavy atom count of 18, a formal charge of 0, and a complexity of 454 .Wissenschaftliche Forschungsanwendungen

Cancer Research: c-Met Kinase Inhibition

This compound has been identified as a potential inhibitor of the c-Met kinase, which is a protein that plays a crucial role in cancer cell growth and metastasis. Studies have shown that derivatives of this compound can inhibit c-Met kinase activity, which may be beneficial in the treatment of various cancers . For instance, certain derivatives have demonstrated significant inhibitory effects against cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) .

Drug Design and Optimization

The structural features of 6-(4-chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one make it a valuable scaffold for structure-based drug design. Its use in medicinal chemistry lead optimization has led to the discovery of compounds with high selectivity and desirable pharmacological properties .

Phosphodiesterase (PDE) Family Inhibition

Interestingly, while exploring its applications in cancer therapy, it was found that certain derivatives also act as broad inhibitors of the phosphodiesterase (PDE) family. This discovery has implications for the treatment of diseases related to cyclic nucleotide signaling .

Cardiovascular Research

Due to its PDE inhibitory activity, derivatives of this compound have been associated with cardiovascular effects such as increased heart rate and cardiac output. However, these effects also raise concerns about potential myocardial degeneration, highlighting the importance of careful evaluation in drug development .

High-Throughput Screening Hit

The compound has been used as a high-throughput screening hit in the discovery of new therapeutic agents. Its unique chemical structure makes it an excellent starting point for the development of more potent and selective drugs .

Molecular Modeling and Docking Studies

Molecular modeling and docking studies have utilized this compound to understand its interaction with various biological targets. These studies are essential for predicting the binding affinity and activity of potential drug candidates .

Wirkmechanismus

Target of Action

Similar compounds have been found to inhibit c-met kinase , which plays a crucial role in cellular growth, survival, and migration.

Mode of Action

Compounds with similar structures have been shown to inhibit c-met kinase , which could suggest a similar mode of action. Inhibition of c-Met kinase can lead to the disruption of several cellular processes, including cell growth and migration.

Biochemical Pathways

The inhibition of c-met kinase can affect several pathways, including the pi3k/akt/mtor pathway, which is involved in cell survival and growth, and the ras/raf/mek/erk pathway, which is involved in cell proliferation .

Result of Action

The inhibition of c-met kinase can lead to decreased cell growth and migration .

Eigenschaften

IUPAC Name |

6-(4-chlorophenyl)-2H-[1,2,4]triazolo[4,3-b]pyridazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClN4O/c12-8-3-1-7(2-4-8)9-5-6-10-13-14-11(17)16(10)15-9/h1-6H,(H,14,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZXRFZZRFRYWSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN3C(=NNC3=O)C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3S,8aR)-3-Isobutyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B1463731.png)

![4-[(3-Methoxypropyl)sulfanyl]aniline](/img/structure/B1463732.png)

![3-[6-oxo-3-(2-thienyl)pyridazin-1(6H)-yl]propanoic acid](/img/structure/B1463733.png)

![2,5,6,8-tetrahydro-3H-pyrano[3,4-c]pyridazin-3-one](/img/structure/B1463744.png)

![6-Methoxybenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B1463746.png)

![4-[(2-Methoxyethoxy)methyl]phenylboronic acid](/img/structure/B1463748.png)

![1-[6-(Methylthio)-1,3-benzothiazol-2-yl]azetidine-3-carboxylic acid](/img/structure/B1463753.png)